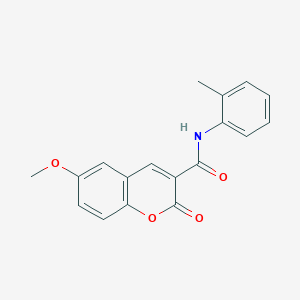

6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide

Description

6-Methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide is a synthetic chromene derivative characterized by a 2H-chromene core substituted with a methoxy group at position 6, a ketone at position 2, and a carboxamide at position 3. The amide nitrogen is linked to a 2-methylphenyl group. Chromene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Properties

IUPAC Name |

6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-5-3-4-6-15(11)19-17(20)14-10-12-9-13(22-2)7-8-16(12)23-18(14)21/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDUGGADVYIFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322726 | |

| Record name | 6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

324065-47-6 | |

| Record name | 6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2-oxochromene and 2-methylphenylamine.

Condensation Reaction: The key step involves the condensation of 6-methoxy-2-oxochromene with 2-methylphenylamine in the presence of a suitable catalyst, such as acetic anhydride or a Lewis acid like aluminum chloride.

Reaction Conditions: The reaction is usually carried out under reflux conditions, with temperatures ranging from 80°C to 120°C, and the reaction time can vary from a few hours to overnight.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced or replaced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C to room temperature.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Receptor Interaction: Interacting with cellular receptors to trigger or inhibit signaling pathways.

Gene Expression: Modulating gene expression to influence cellular functions and responses.

Comparison with Similar Compounds

Substituent Variations on the Chromene Core

Position 6 Modifications:

- Bromine’s larger size may also affect steric interactions .

- 6-Chloro Substitution (e.g., 6-Chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxochromene-3-carboxamide) : Chlorine, like bromine, is electron-withdrawing but smaller, which could improve membrane permeability compared to brominated analogs. The addition of a trifluoromethoxy-indole group introduces significant hydrophobicity and metabolic stability .

The tetrahydrofuranmethyl substituent adds conformational flexibility, which may influence target engagement .

Amide Nitrogen Substituent Variations

- N-(2-Methylphenyl) vs. In contrast, the 4-methoxyphenyl group in analogs introduces a polar methoxy substituent, which could enhance hydrogen bonding but reduce lipophilicity .

- N,N-Dibenzyl Substitution (e.g., N,N-Dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide) : The dibenzyl group significantly increases hydrophobicity and steric bulk, likely reducing solubility but improving binding to hydrophobic enzyme pockets. This modification may also limit bioavailability due to poor membrane penetration .

- However, such substituents may complicate synthetic routes and reduce oral bioavailability .

Halogen vs. Methoxy Substituents

- Methoxy groups, being electron-donating, may enhance resonance stabilization of the chromene system .

- Biological Implications : Halogenated analogs are often associated with increased cytotoxicity (e.g., bromine’s role in DNA intercalation), while methoxy groups may favor interactions with oxidoreductases or cytochrome P450 enzymes .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

*logP values estimated using fragment-based methods.

Research Findings and Implications

- Antitumor Activity : Chlorinated and brominated analogs (e.g., ) are frequently explored for antitumor applications due to halogen-induced DNA damage or kinase inhibition. The target compound’s methylphenyl group may favor interactions with hydrophobic kinase domains .

- Synthetic Accessibility : Analogs with simple substituents (e.g., methylphenyl, methoxyphenyl) are more synthetically tractable than those with complex heterocycles, which require multi-step routes .

- Crystallographic Data : Single-crystal X-ray studies (e.g., ) reveal planar chromene cores and hydrogen-bonding networks involving amide groups, critical for stabilizing protein-ligand interactions .

Biological Activity

6-Methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Its unique chemical structure, characterized by the presence of a methoxy group and a carboxamide functional group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is , and its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antimicrobial Activity : Investigations have indicated that it may possess antimicrobial properties against specific bacterial and fungal strains.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and inflammatory responses.

- Gene Expression Regulation : The compound appears to affect the expression of genes associated with apoptosis and inflammation.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.4 ± 0.5 |

| A549 (Lung) | 12.8 ± 0.3 |

| HeLa (Cervical) | 10.5 ± 0.4 |

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

In vitro studies demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against various bacterial strains, as shown in Table 2.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound possesses notable antimicrobial properties, particularly against Candida albicans.

Case Studies

Several case studies have documented the therapeutic potential of chromene derivatives similar to this compound. For instance, a clinical trial investigated a related compound's efficacy in treating breast cancer patients, showing promising results in tumor reduction and improved patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.